Cas no 1428357-18-9 (1-1-(cyclopropanesulfonyl)azetidine-3-carbonyl-4-(diphenylmethyl)piperazine)

1-1-(Cyclopropanesulfonyl)azetidine-3-carbonyl-4-(diphenylmethyl)piperazine is a structurally complex small molecule featuring a cyclopropanesulfonyl-substituted azetidine ring linked to a diphenylmethyl-piperazine moiety. This compound exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the development of pharmacologically active agents. The cyclopropanesulfonyl group enhances metabolic stability, while the azetidine-3-carbonyl spacer contributes to conformational rigidity, improving target binding specificity. The diphenylmethyl-piperazine fragment may facilitate interactions with CNS targets due to its lipophilic and aromatic properties. Its well-defined stereochemistry and modular structure allow for further derivatization, making it valuable for structure-activity relationship studies in drug discovery. The compound's synthetic accessibility and tunable physicochemical properties further underscore its utility in lead optimization.
1-1-(cyclopropanesulfonyl)azetidine-3-carbonyl-4-(diphenylmethyl)piperazine structure
1428357-18-9 structure
Product Name:1-1-(cyclopropanesulfonyl)azetidine-3-carbonyl-4-(diphenylmethyl)piperazine
CAS No:1428357-18-9
MF:C24H29N3O3S
MW:439.570364713669
CID:6288755
PubChem ID:71785556
Update Time:2025-05-26

1-1-(cyclopropanesulfonyl)azetidine-3-carbonyl-4-(diphenylmethyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-1-(cyclopropanesulfonyl)azetidine-3-carbonyl-4-(diphenylmethyl)piperazine
    • (4-benzhydrylpiperazin-1-yl)-(1-cyclopropylsulfonylazetidin-3-yl)methanone
    • F6125-2974
    • AKOS024533150
    • VU0532916-1
    • (4-benzhydrylpiperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone
    • 1428357-18-9
    • 1-[1-(CYCLOPROPANESULFONYL)AZETIDINE-3-CARBONYL]-4-(DIPHENYLMETHYL)PIPERAZINE
    • Inchi: 1S/C24H29N3O3S/c28-24(21-17-27(18-21)31(29,30)22-11-12-22)26-15-13-25(14-16-26)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,21-23H,11-18H2
    • InChI Key: UGIVNMXUNQXFLT-UHFFFAOYSA-N
    • SMILES: S(C1CC1)(N1CC(C(N2CCN(C(C3C=CC=CC=3)C3C=CC=CC=3)CC2)=O)C1)(=O)=O

Computed Properties

  • Exact Mass: 439.19296297g/mol
  • Monoisotopic Mass: 439.19296297g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 6
  • Complexity: 704
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 69.3Ų

1-1-(cyclopropanesulfonyl)azetidine-3-carbonyl-4-(diphenylmethyl)piperazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6125-2974-2μmol
1-[1-(cyclopropanesulfonyl)azetidine-3-carbonyl]-4-(diphenylmethyl)piperazine
1428357-18-9
2μmol
$57.0 2023-09-09
Life Chemicals
F6125-2974-5μmol
1-[1-(cyclopropanesulfonyl)azetidine-3-carbonyl]-4-(diphenylmethyl)piperazine
1428357-18-9
5μmol
$63.0 2023-09-09
Life Chemicals
F6125-2974-10μmol
1-[1-(cyclopropanesulfonyl)azetidine-3-carbonyl]-4-(diphenylmethyl)piperazine
1428357-18-9
10μmol
$69.0 2023-09-09
Life Chemicals
F6125-2974-20μmol
1-[1-(cyclopropanesulfonyl)azetidine-3-carbonyl]-4-(diphenylmethyl)piperazine
1428357-18-9
20μmol
$79.0 2023-09-09
Life Chemicals
F6125-2974-1mg
1-[1-(cyclopropanesulfonyl)azetidine-3-carbonyl]-4-(diphenylmethyl)piperazine
1428357-18-9
1mg
$54.0 2023-09-09
Life Chemicals
F6125-2974-2mg
1-[1-(cyclopropanesulfonyl)azetidine-3-carbonyl]-4-(diphenylmethyl)piperazine
1428357-18-9
2mg
$59.0 2023-09-09
Life Chemicals
F6125-2974-3mg
1-[1-(cyclopropanesulfonyl)azetidine-3-carbonyl]-4-(diphenylmethyl)piperazine
1428357-18-9
3mg
$63.0 2023-09-09
Life Chemicals
F6125-2974-4mg
1-[1-(cyclopropanesulfonyl)azetidine-3-carbonyl]-4-(diphenylmethyl)piperazine
1428357-18-9
4mg
$66.0 2023-09-09
Life Chemicals
F6125-2974-5mg
1-[1-(cyclopropanesulfonyl)azetidine-3-carbonyl]-4-(diphenylmethyl)piperazine
1428357-18-9
5mg
$69.0 2023-09-09
Life Chemicals
F6125-2974-10mg
1-[1-(cyclopropanesulfonyl)azetidine-3-carbonyl]-4-(diphenylmethyl)piperazine
1428357-18-9
10mg
$79.0 2023-09-09

1-1-(cyclopropanesulfonyl)azetidine-3-carbonyl-4-(diphenylmethyl)piperazine Related Literature

Additional information on 1-1-(cyclopropanesulfonyl)azetidine-3-carbonyl-4-(diphenylmethyl)piperazine

Introduction to 1-1-(cyclopropanesulfonyl)azetidine-3-carbonyl-4-(diphenylmethyl)piperazine (CAS No. 1428357-18-9)

1-1-(cyclopropanesulfonyl)azetidine-3-carbonyl-4-(diphenylmethyl)piperazine, identified by its CAS number 1428357-18-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of piperazine derivatives, which are well-known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a cyclopropanesulfonyl group and a diphenylmethyl substituent, contribute to its unique chemical properties and make it a promising candidate for further investigation in drug discovery.

The cyclopropanesulfonyl moiety is a key structural component that imparts specific steric and electronic characteristics to the molecule. This group is known for its ability to enhance binding affinity and selectivity in biological targets, making it an attractive feature for medicinal chemists. In contrast, the diphenylmethyl group introduces lipophilicity and stability, which are crucial factors in determining the pharmacokinetic profile of a drug. The combination of these two groups within the piperazine backbone creates a molecular scaffold that is both structurally interesting and biologically relevant.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to delve deeper into the interactions between this compound and potential biological targets. Studies suggest that the 1-1-(cyclopropanesulfonyl)azetidine-3-carbonyl-4-(diphenylmethyl)piperazine molecule may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory pathways. This has prompted further investigation into its potential as an anti-inflammatory agent, with preliminary studies indicating promising results in preclinical models.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the cyclopropanesulfonyl group typically involves sulfonylation reactions, while the attachment of the diphenylmethyl group often requires Friedel-Crafts alkylation or similar transformations. These synthetic strategies highlight the compound's complexity and the expertise required to produce it in sufficient quantities for research purposes.

In the realm of drug discovery, piperazine derivatives have long been recognized for their versatility. The presence of nitrogen atoms in the piperazine ring allows for hydrogen bonding interactions with biological targets, which can enhance binding affinity. Additionally, the flexibility of the piperazine backbone enables conformational changes that may optimize interactions with proteins or nucleic acids. The specific modifications introduced in 1-1-(cyclopropanesulfonyl)azetidine-3-carbonyl-4-(diphenylmethyl)piperazine are designed to fine-tune these interactions, making it a valuable tool for studying enzyme mechanisms and developing novel therapeutic agents.

Current research in medicinal chemistry emphasizes the importance of structure-activity relationships (SAR) in designing effective drugs. By systematically modifying key structural features, such as the cyclopropanesulfonyl and diphenylmethyl groups, researchers can optimize potency, selectivity, and pharmacokinetic properties. The study of 1-1-(cyclopropanesulfonyl)azetidine-3-carbonyl-4-(diphenylmethyl)piperazine exemplifies this approach, as it provides insights into how specific structural elements influence biological activity.

The compound's potential applications extend beyond anti-inflammatory therapies. Preliminary data suggest that it may also exhibit properties relevant to central nervous system (CNS) disorders, such as antidepressant or anxiolytic effects. These findings are based on its ability to interact with neurotransmitter receptors, particularly serotonin receptors, which are implicated in mood regulation. Further exploration of these mechanisms could open new avenues for treating neurological conditions.

As computational methods continue to evolve, virtual screening techniques are being increasingly employed to identify promising candidates like 1-1-(cyclopropanesulfonyl)azetidine-3-carbonyl-4-(diphenylmethyl)piperazine for experimental validation. These methods leverage large databases of chemical structures and biological targets to predict potential interactions, thereby accelerating the drug discovery process. The integration of experimental data with computational predictions provides a robust framework for evaluating the therapeutic potential of novel compounds.

The safety profile of any pharmaceutical candidate is paramount before proceeding to clinical trials. While 1-1-(cyclopropanesulfonyl)azetidine-3-carbonyl-4-(diphenylmethyl)piperazine has shown promise in preclinical studies, comprehensive toxicological assessments are essential to ensure its suitability for human use. These studies will evaluate various parameters, including acute toxicity, chronic exposure effects, and potential side reactions. Only after rigorous safety evaluations can such compounds be considered for further development.

The role of academic institutions and pharmaceutical companies in advancing drug discovery cannot be overstated. Collaborative efforts between researchers from different disciplines have led to significant breakthroughs in understanding complex biological systems and developing innovative therapeutics. The study of compounds like 1-1-(cyclopropanesulfonyl)azetidine-3-carbonyl-4-(diphenylmethyl)piperazine exemplifies this synergy, as it combines expertise from organic chemistry, biochemistry, pharmacology, and computational science.

In conclusion,1-1-(cyclopropanesulfonyl)azetidine-3-carbonyl-4-(diphenylmethyl)piperazine (CAS No. 1428357-18-9) represents a fascinating subject of research with potential applications in multiple therapeutic areas. Its unique structural features make it a valuable tool for exploring structure-function relationships in drug design. As scientific understanding continues to grow and new technologies emerge, this compound will undoubtedly play a significant role in shaping future advances in medicinal chemistry.

Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD